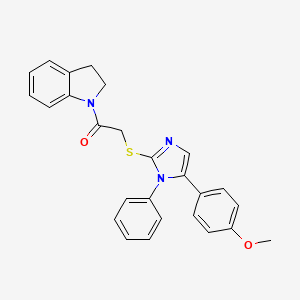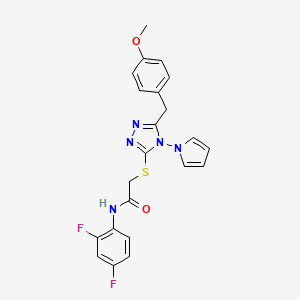![molecular formula C9H9Cl2N3O B2405843 [5-(4-Clorofenil)-1,3,4-oxadiazol-2-il]metanamina clorhidrato CAS No. 1228880-21-4](/img/structure/B2405843.png)
[5-(4-Clorofenil)-1,3,4-oxadiazol-2-il]metanamina clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride is a heterocyclic compound that belongs to the class of oxadiazoles
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound has shown significant biological activity, including antibacterial, antifungal, and antiviral properties. It is often used in the development of new antimicrobial agents.
Medicine
In medicine, [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride is studied for its potential therapeutic applications. It has been investigated for its anti-inflammatory, anticancer, and anticonvulsant activities.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its versatility makes it a valuable component in various manufacturing processes.
Mecanismo De Acción
Target of Action
Similar oxadiazole derivatives have been found to inhibit egfr and erbb2 receptors . These receptors play a crucial role in cell signaling pathways that regulate cell growth and differentiation .
Mode of Action
It’s suggested that the activities of similar oxadiazole derivatives can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction with its targets could lead to changes in the cellular processes controlled by these targets.
Biochemical Pathways
The inhibition of egfr and erbb2 receptors by similar compounds can affect various cellular pathways, including the mapk, pi3k/akt, and jak/stat signaling pathways . These pathways are involved in cell proliferation, survival, and differentiation.
Result of Action
Similar oxadiazole derivatives have been found to induce apoptosis and resist the cell cycle at the g2/m phase, thereby inhibiting the growth of certain cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride typically involves the reaction of 4-chlorobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate. The resulting oxadiazole intermediate is then treated with formaldehyde and hydrochloric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxadiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and other functionalized heterocyclic compounds.
Comparación Con Compuestos Similares
Similar Compounds
- [5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride
- [5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride
- [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride
Uniqueness
Compared to similar compounds, [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride exhibits unique properties due to the presence of the 4-chlorophenyl group. This structural feature enhances its biological activity and makes it a more potent compound in various applications.
Conclusion
[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride is a versatile compound with significant potential in multiple fields. Its unique chemical structure and diverse reactivity make it a valuable tool for scientific research and industrial applications. Continued studies on this compound will likely uncover even more uses and benefits, further solidifying its importance in the scientific community.
Propiedades
IUPAC Name |
[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O.ClH/c10-7-3-1-6(2-4-7)9-13-12-8(5-11)14-9;/h1-4H,5,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMLOZOANYHZOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CN)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-Dichloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide](/img/structure/B2405760.png)




![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405767.png)

![2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 2,4-dichlorobenzoate](/img/structure/B2405769.png)


![Oxiran-2-yl-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone](/img/structure/B2405775.png)



